4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Overview
Description
“4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline” is a chemical compound with the CAS Number: 71422-80-5 . It has a molecular weight of 288.66 . The IUPAC name for this compound is 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8ClF3N2O/c13-10-5-7(12(14,15)16)6-18-11(10)19-9-3-1-8(17)2-4-9/h1-6H,17H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
This compound has a boiling point of 85-92°C . It is recommended to be stored at 2-8°C .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Fungicide Derivatives
The compound 3-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitro-4-(trifluoromethyl)aniline, a derivative of the mentioned chemical, is identified as the fungicide fluazinam. Its crystal structure exhibits interactions forming a three-dimensional network, highlighting its potential in fungicide applications (Youngeun Jeon et al., 2013).
Metal Complexes for Photoluminescent and Magnetic Properties
The synthesis of metal complexes involving pyridine-functionalized ligands showcases the potential of these compounds in creating materials with unique photoluminescent and magnetic properties. The study discusses the interaction between the ligand and rare earth metals, leading to novel compounds with potential applications in optoelectronic devices (F. Pointillart et al., 2009).
Materials Science
Corrosion Inhibition
4‐Chloro‐N‐(pyridin‐2‐ylmethyl)aniline has been synthesized and tested as a corrosion inhibitor in acid medium for mild steel. It demonstrated high efficiency, indicating its potential application in protecting metals from corrosion, a critical aspect in extending the lifespan of metal structures and components in various industries (C. M. Fernandes et al., 2019).
Pharmaceutical and Medicinal Chemistry
Antitumor Activity
Research on novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives has been conducted to explore their potential medical applications, particularly their antitumor activity. These compounds, starting from readily available precursors, were assessed for in vitro anti-cancer activity, revealing promising results for specific derivatives, highlighting the potential for future drug development (Catalin V. Maftei et al., 2016).
Nonlinear Optical (NLO) Materials
Vibrational Analysis for NLO Applications
The vibrational properties of compounds such as 4-chloro-3-(trifluoromethyl)aniline have been studied, showcasing their potential utility in nonlinear optical (NLO) materials. These studies provide insights into the electronic structure, molecular interactions, and potential NLO applications of such compounds, emphasizing their significance in developing new functional materials for technology applications (B. Revathi et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a key structural motif in this compound, have been used in active agrochemical and pharmaceutical ingredients .
Mode of Action
Trifluoromethylpyridines and their derivatives, which include this compound, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
It is known that compounds with a trifluoromethylpyridine motif have been used in the protection of crops from pests and in pharmaceutical applications .
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O/c13-10-5-7(12(14,15)16)6-18-11(10)19-9-3-1-8(17)2-4-9/h1-6H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHHJZDBVKYIDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377312 | |
Record name | 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71422-80-5 | |
Record name | 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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